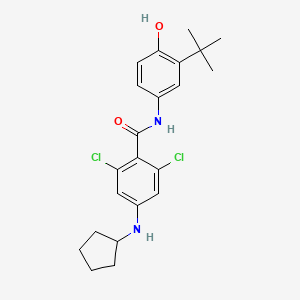

FXR antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H26Cl2N2O2 |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

N-(3-tert-butyl-4-hydroxyphenyl)-2,6-dichloro-4-(cyclopentylamino)benzamide |

InChI |

InChI=1S/C22H26Cl2N2O2/c1-22(2,3)16-10-14(8-9-19(16)27)26-21(28)20-17(23)11-15(12-18(20)24)25-13-6-4-5-7-13/h8-13,25,27H,4-7H2,1-3H3,(H,26,28) |

InChI Key |

JKVAYBFEPNTKDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2Cl)NC3CCCC3)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

FXR antagonist 2 structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of Farnesoid X Receptor (FXR) Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily (NR1H4), is a ligand-activated transcription factor that serves as a master regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Primarily expressed in enterohepatic tissues such as the liver and intestines, FXR detects levels of bile acids—its endogenous ligands—to control their synthesis, transport, and metabolism.[3][4] Upon activation by bile acids like chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as FXR response elements (FXREs), and modulates the expression of target genes.

This regulatory role has positioned FXR as a significant therapeutic target for a range of metabolic diseases, including nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and diabetes. While FXR agonists have seen clinical advancement, there is growing interest in FXR antagonists. Inhibiting FXR activity, particularly in the intestine, has shown potential for treating metabolic disorders by, for example, lowering cholesterol and low-density lipoprotein cholesterol (LDL-C) levels. The development of potent and selective FXR antagonists requires a deep understanding of their structure-activity relationships (SAR), exploring how chemical modifications to various molecular scaffolds impact their biological activity. This guide provides a detailed overview of the key chemical classes of FXR antagonists, their quantitative SAR data, and the experimental protocols used for their characterization.

The FXR Signaling Pathway

FXR activation initiates a signaling cascade that regulates gene expression. The process begins when a ligand, typically a bile acid, binds to the ligand-binding domain (LBD) of FXR. This induces a conformational change that promotes the dissociation of corepressors and the recruitment of coactivators. FXR then forms a heterodimer with RXR. This FXR/RXR complex translocates to the nucleus and binds to FXREs in the promoter regions of target genes.

Key downstream targets include the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19). SHP is a transcriptional repressor that inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. FGF19, secreted from the intestine, travels to the liver and signals through the FGFR4 receptor to further suppress CYP7A1 expression. FXR antagonists block this pathway by preventing ligand binding or the subsequent recruitment of coactivators, thereby inhibiting the transcription of target genes.

Key Chemical Scaffolds and Structure-Activity Relationships

The discovery of FXR antagonists has encompassed both steroidal compounds, often derived from natural bile acids, and a diverse array of non-steroidal scaffolds identified through high-throughput screening and rational design.

Steroidal Antagonists

Early FXR antagonists were often steroidal molecules. While foundational, many exhibit low potency or poor selectivity.

-

Guggulsterone (GS) : A natural product, (Z)-guggulsterone was one of the first identified non-selective FXR antagonists. Its antagonistic activity is moderate, with reported IC50 values in the micromolar range.

-

Muricholic Acids (MCAs) : Tauro-β-muricholic acid (T-β-MCA) and glycine-β-muricholic acid (Gly-MCA) are endogenous bile acids that act as functional FXR antagonists. Gly-MCA is noted for its selective inhibition of intestinal FXR over hepatic FXR, making it a valuable tool for studying tissue-specific FXR functions.

Non-Steroidal Antagonists

The search for more "drug-like" candidates with improved potency, selectivity, and pharmacokinetic profiles has led to the development of numerous non-steroidal antagonists.

This class of antagonists was developed from the scaffold of the potent synthetic agonist GW4064. SAR studies revealed that the nature of the substituent at the 5-position of the isoxazole ring is a critical determinant of activity, switching the molecule from an agonist to an antagonist.

-

Key SAR Insights :

-

Replacing the agonist-conferring stilbene moiety of GW4064 with bulky, aromatic groups at the 5-position of the isoxazole leads to potent antagonism.

-

Compounds with a 2-naphthyl (15g) or 4-biphenyl (15h) substituent were identified as potent antagonists with improved selectivity for FXR over other nuclear receptors like the progesterone receptor.

-

The mechanism of antagonism can be influenced by this substituent; for example, compound 15h stabilizes the corepressor-receptor interaction, while 15g primarily inhibits coactivator recruitment.

-

A high-throughput screening campaign identified a moderate hydroxyacetophenone-based antagonist, which served as the starting point for optimization.

-

Key SAR Insights :

-

The shape and lipophilicity of substituents on the aromatic ring significantly impact antagonistic activity.

-

Increasing the size and lipophilicity of these substituents generally enhances potency.

-

A critical modification was the replacement of the hydroxyl group at the C2 position with a benzyloxy (OBn) group, which improved the IC50 value from 35.2 µM to 1.1 µM.

-

The length of the linker connecting the aromatic ring to a terminal tetrazole structure was also found to be essential for maintaining activity.

-

Several distinct series based on pyrazole and pyrazolone cores have been identified as potent FXR antagonists.

-

Key SAR Insights :

-

For one pyrazole chemotype, systematic SAR revealed that the central heterocycle and side chain saturation act as an "agonist/antagonist switch".

-

An unsubstituted pyrazole derivative (compound 24) was found to be a potent and effective competitive antagonist with an IC50 of 0.06 µM.

-

In contrast, replacing the pyrazole with a pyrrole and modifying the side chain resulted in a potent agonist, highlighting the subtle structural changes that govern the pharmacological output.

-

Extensive SAR studies on a benzimidazole chemotype led to the discovery of FLG249, an orally active antagonist with a unique profile of accumulating in the ileum.

-

Key SAR Insights :

-

The framework is tolerant to small substitutions at three key regions: the benzimidazole ring (Region A), an aliphatic linker (Region B), and a terminal aromatic ring (Region C).

-

Simultaneous substitution with fluorine and cyclopropyl groups at these positions yielded highly potent antagonists with IC50 values in the nanomolar and sub-nanomolar range in TR-FRET and luciferase assays, respectively.

-

The internal phenyl ring of the phenoxybenzene moiety was found to be a key design feature for optimal occupancy of the FXR ligand-binding domain.

-

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for representative FXR antagonists from various chemical scaffolds, allowing for direct comparison of their potencies.

Table 1: Steroidal and Natural Product FXR Antagonists

| Compound Name | Scaffold | Assay Type | Potency (IC50) | Reference |

|---|---|---|---|---|

| (Z)-Guggulsterone | Steroid | Transactivation | 15-17 µM | |

| Compound 2a | Diterpene | Y2H | 1.29 µM |

| Compound 3a | Daphneone | Y2H | 1.79 µM | |

Table 2: Non-Steroidal FXR Antagonists

| Compound ID | Scaffold | Assay Type | Potency (IC50) | Reference |

|---|---|---|---|---|

| 15g | Isoxazole | Not Specified | Potent Antagonist | |

| 15h | Isoxazole | Not Specified | Potent Antagonist | |

| 1 | Hydroxyacetophenone | HTRF | 35.2 µM | |

| 2b | Hydroxyacetophenone | HTRF | 1.1 µM | |

| 20 | Pyrrole-3-carboxylic acid | Reporter Gene | 8 µM | |

| 24 | Pyrazole | Reporter Gene | 0.06 µM | |

| 9 | Benzimidazole | TR-FRET | 7.8 nM | |

| 9 | Benzimidazole | Luciferase | <0.001 nM | |

| 15 (FLG249) | Benzimidazole | TR-FRET | 32.9 nM | |

| 15 (FLG249) | Benzimidazole | Luciferase | 0.05 nM |

| F44-A13 | p-acetylaminobenzene sulfonate | Not Specified | 1.1 µM | |

Experimental Protocols

The characterization of FXR antagonists relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a robust, high-throughput biochemical assay used to quantify the binding of a ligand to the FXR ligand-binding domain (LBD). It measures the ability of a test compound to compete with a fluorescently labeled probe for binding to the receptor.

-

Principle : The assay uses a GST-tagged FXR-LBD, a Terbium (Tb)-labeled anti-GST antibody (FRET donor), and a fluorescently labeled small molecule FXR ligand, or "tracer" (FRET acceptor). When the tracer binds to the FXR-LBD, the Tb-donor and the tracer-acceptor are brought into proximity, allowing for energy transfer upon excitation of the donor. An antagonist compound will compete with the tracer for binding to the LBD, leading to a decrease in the FRET signal. The use of a long-lifetime lanthanide donor allows for a time-delayed measurement, which minimizes interference from compound autofluorescence and light scatter.

-

Detailed Methodology :

-

Reagent Preparation : Prepare an assay buffer (e.g., 20 mM Tris, pH 7.0, 50 mM NaCl, 0.01% Nonidet P40).

-

Compound Plating : Serially dilute test compounds in 100% DMSO. Further dilute to a 2X or 4X final concentration in assay buffer. Dispense into a low-volume, 384-well black assay plate.

-

Receptor-Antibody Mix : Prepare a solution containing the GST-hFXR-LBD and the Tb-anti-GST antibody in assay buffer. Mix gently by inversion.

-

Tracer Addition : In a separate step, or as part of a master mix, prepare the fluorescent tracer at its final concentration in assay buffer.

-

Assay Reaction : Dispense the receptor/antibody mix and the tracer solution into the assay plate containing the test compounds. The final volume is typically 20-40 µL.

-

Incubation : Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Signal Detection : Read the plate using a TR-FRET-capable plate reader. Excite the Terbium donor (e.g., at 337-340 nm) and measure the emission at two wavelengths: the donor's emission (e.g., 495 nm) and the acceptor's FRET-sensitized emission (e.g., 520 nm or 665 nm, depending on the tracer).

-

Data Analysis : Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Luciferase Reporter Gene Assay

This is a cell-based functional assay that measures the ability of a compound to inhibit FXR-mediated gene transcription.

-

Principle : A host cell line (e.g., HepG2 or HEK293) is transiently transfected with two plasmids: an expression vector for human FXR and a reporter vector. The reporter vector contains the firefly luciferase gene downstream of a promoter containing multiple copies of an FXRE. An agonist (like CDCA or GW4064) is added to activate FXR, which then binds to the FXRE and drives the expression of luciferase. An antagonist is identified by its ability to suppress the agonist-induced luciferase activity. A co-transfected plasmid expressing Renilla luciferase is often used as an internal control for transfection efficiency and cell viability.

-

Detailed Methodology :

-

Cell Culture and Seeding : Culture cells (e.g., HepG2) in appropriate media. Seed the cells into 96-well white, clear-bottom plates and allow them to adhere overnight.

-

Transfection : Prepare a transfection mix containing the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and a control plasmid (e.g., pRL-TK expressing Renilla luciferase) using a suitable transfection reagent (e.g., Lipofectamine). Add the mix to the cells and incubate for 24 hours.

-

Compound Treatment : Remove the transfection medium. Add fresh medium containing a fixed concentration of an FXR agonist (e.g., 1 µM GW4064) and varying concentrations of the test antagonist compound. Incubate for another 18-24 hours.

-

Cell Lysis : Wash the cells with phosphate-buffered saline (PBS) and then add a passive lysis buffer to each well. Incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.

-

Luminescence Measurement : Using a dual-luciferase reporter assay system, add the Luciferase Assay Reagent II (LAR II) to the lysate to measure firefly luciferase activity. Subsequently, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Determine the percent inhibition relative to the agonist-only control and plot against the logarithm of the antagonist concentration to calculate the IC50 value.

-

Yeast Two-Hybrid (Y2H) Assay

This assay is used to investigate the ligand-dependent interaction between the FXR-LBD and a nuclear receptor coactivator peptide.

-

Principle : The assay utilizes genetically engineered yeast strains. The FXR-LBD is fused to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). A coactivator protein, such as SRC-1, is fused to the corresponding activation domain (AD). If an agonist promotes the interaction between the LBD and the coactivator, the DBD and AD are brought together, reconstituting a functional transcription factor that activates a reporter gene (e.g., HIS3 or lacZ), allowing yeast to grow on selective media or turn blue in the presence of X-gal. An antagonist prevents this interaction, leading to no growth or color change.

-

Detailed Methodology :

-

Yeast Strain and Plasmids : Use a suitable yeast strain (e.g., AH109) and two plasmids: one expressing the DBD-FXR-LBD fusion and another expressing the AD-SRC-1 fusion.

-

Transformation : Co-transform the yeast cells with both plasmids and select for transformants on appropriate dropout media (e.g., SD/-Leu/-Trp).

-

Assay Performance : Grow the transformed yeast in liquid culture. In a 96-well plate, add the yeast cells to a selective medium (e.g., SD/-Leu/-Trp/-His) containing a fixed concentration of an FXR agonist (e.g., CDCA).

-

Compound Addition : Add varying concentrations of the test antagonist compounds to the wells.

-

Incubation : Incubate the plate at 30°C for 24-48 hours.

-

Growth Measurement/Reporter Assay :

-

Growth Assay : Measure the optical density at 600 nm (OD600) to quantify yeast growth, which is proportional to the strength of the protein-protein interaction.

-

β-Galactosidase Assay : For a lacZ reporter, lyse the cells and perform a quantitative colorimetric assay using a substrate like ONPG or CPRG to measure β-galactosidase activity.

-

-

Data Analysis : Calculate the percent inhibition of agonist-induced growth or reporter activity and determine the IC50 value.

-

Conclusion

The development of Farnesoid X Receptor antagonists has evolved from early, non-selective steroidal compounds to a diverse array of potent and selective non-steroidal chemotypes. Structure-activity relationship studies have been pivotal in this advancement, revealing key structural motifs and subtle modifications that can switch a molecule's function from agonism to antagonism. Scaffolds such as isoxazoles, hydroxyacetophenones, pyrazoles, and benzimidazoles have yielded antagonists with nanomolar to sub-nanomolar potency. The continued elucidation of SAR, guided by robust biochemical and cell-based assays, is essential for optimizing the potency, selectivity, and pharmacokinetic properties of these molecules. These efforts hold significant promise for developing novel therapeutics targeting FXR for the treatment of metabolic syndrome, dyslipidemia, and other related disorders.

References

- 1. Recent advances in non-steroidal FXR antagonists development for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Binding Affinity of Antagonists to the Farnesoid X Receptor (FXR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of selected antagonists to the Farnesoid X Receptor (FXR), a critical regulator of bile acid, lipid, and glucose metabolism. Understanding the quantitative binding characteristics and the methodologies used to determine them is paramount for the development of novel therapeutics targeting metabolic and cholestatic diseases. This document summarizes key binding affinity data, details common experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Concept: FXR Antagonism

The Farnesoid X Receptor (FXR) is a nuclear receptor activated by bile acids. Its activation triggers a cascade of gene expression that regulates various metabolic processes.[1][2] FXR antagonists are molecules that bind to FXR but do not activate it; instead, they block the binding and action of endogenous agonists like chenodeoxycholic acid (CDCA).[3][4] This inhibition can modulate metabolic pathways and is a promising therapeutic strategy for conditions such as non-alcoholic steatohepatitis (NASH), dyslipidemia, and certain cancers.[3]

Quantitative Binding Affinity of Selected FXR Antagonists

The binding affinity of an antagonist to its target receptor is a crucial parameter in drug development, indicating the concentration of the compound required to achieve a therapeutic effect. Key metrics include the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). Lower values for these metrics generally indicate higher potency and stronger binding affinity.

The following table summarizes the binding affinities of four representative FXR antagonists, selected for their diverse chemical scaffolds and modes of action.

| Antagonist Name | Chemical Class | Assay Type | Binding Affinity Metric | Value (µM) | Reference |

| Guggulsterone | Natural Steroid | Coactivator Association Assay | IC50 | 15-17 | |

| Luciferase Reporter Assay | IC50 | ~25 | |||

| Glycine-β-muricholic acid (Gly-MCA) | Bile Acid Derivative | Luciferase Reporter Assay | IC50 | Not explicitly quantified, but demonstrated potent antagonism | |

| FLG249 | Non-steroidal | TR-FRET | IC50 | 0.0329 | |

| Luciferase Reporter Assay | IC50 | <0.001 | |||

| Compound 24 (3-[5-(4-tert-Butylphenyl)-1H-pyrazol-3-yl]propanoic acid) | Pyrazole Derivative | Luciferase Reporter Assay | IC50 | 0.06 | |

| Isothermal Titration Calorimetry (ITC) | Kd | 0.3 |

Detailed Experimental Methodologies

The determination of antagonist binding affinity to FXR relies on various in vitro assays. The two most common and robust methods are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and cell-based Luciferase Reporter Assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a proximity-based assay that measures the interaction between two molecules. In the context of FXR, it typically assesses the displacement of a fluorescently labeled FXR agonist or the disruption of the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide by the antagonist. The assay uses a long-lifetime lanthanide donor fluorophore (e.g., Terbium or Europium) and a shorter-lifetime acceptor fluorophore (e.g., fluorescein or a red-shifted dye). When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An antagonist will disrupt this proximity, leading to a decrease in the FRET signal.

Detailed Protocol (Generalized):

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM MOPS, 50 mM NaF, 0.05 mM CHAPS, 0.1 mg/ml BSA, pH 7.4).

-

Dilute recombinant human FXR-LBD (e.g., GST-tagged) and a biotinylated coactivator peptide (e.g., SRC1-2) in the assay buffer to their optimal working concentrations (typically in the low nanomolar range).

-

Prepare a detection mix containing a lanthanide-labeled antibody against the FXR-LBD tag (e.g., anti-GST-Tb) and a streptavidin-conjugated acceptor fluorophore.

-

Prepare serial dilutions of the antagonist compound and a known FXR agonist (e.g., GW4064) as a positive control.

-

-

Assay Procedure:

-

In a 384-well microplate, add the FXR-LBD and the biotinylated coactivator peptide.

-

Add the serially diluted antagonist compounds to the wells. For antagonist mode, a fixed concentration of an FXR agonist (typically at its EC80 value) is also added to stimulate the FXR-coactivator interaction.

-

Add the detection mix to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET-compatible microplate reader. The reader will excite the donor fluorophore (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay (typically 50-100 µs).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the logarithm of the antagonist concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Luciferase Reporter Gene Assay

Principle: This is a cell-based functional assay that measures the ability of an antagonist to inhibit the transcriptional activity of FXR. Cells are co-transfected with an expression vector for FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter element (e.g., from the BSEP gene). In the presence of an agonist, FXR binds to the promoter and drives the expression of luciferase. An antagonist will compete with the agonist, leading to a decrease in luciferase expression and, consequently, a reduction in the luminescent signal.

Detailed Protocol (Generalized):

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate growth medium.

-

Seed the cells into 96-well plates.

-

Co-transfect the cells with an FXR expression plasmid, a reporter plasmid containing an FXR-responsive element driving a firefly luciferase gene, and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency and cell viability).

-

-

Compound Treatment:

-

After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with serial dilutions of the antagonist compound.

-

To induce FXR activity, co-treat the cells with a fixed concentration of an FXR agonist (e.g., CDCA or GW4064).

-

Include appropriate controls: vehicle-only (basal activity), agonist-only (maximal activation), and a known antagonist.

-

Incubate the cells with the compounds for a specified duration (e.g., 16-24 hours).

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the firefly luciferase activity in the cell lysates using a luminometer after adding the firefly luciferase substrate.

-

Subsequently, measure the Renilla luciferase activity in the same samples by adding the Renilla luciferase substrate.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the antagonist concentration.

-

Determine the IC50 value by fitting the dose-response curve to a suitable pharmacological model.

-

Mandatory Visualizations

FXR Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Farnesoid X Receptor (FXR) in a hepatocyte, which is a primary target for FXR antagonists.

Caption: FXR signaling pathway and the mechanism of antagonist action.

Experimental Workflow for Binding Affinity Determination

This diagram outlines the generalized workflow for determining the binding affinity of an FXR antagonist using a competitive binding assay format.

Caption: Generalized workflow for FXR antagonist binding affinity assays.

References

- 1. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guggulsterone is a farnesoid X receptor antagonist in coactivator association assays but acts to enhance transcription of bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Preclinical Profile of Glycine-β-muricholic Acid (Gly-MCA): An Intestinal-Specific FXR Antagonist for Metabolic Diseases

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH), represent a significant and growing global health burden. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism, making it a promising therapeutic target. While FXR agonists have been extensively studied, recent research has highlighted the potential of FXR antagonism, particularly in the intestine, as a novel therapeutic strategy. This whitepaper provides an in-depth technical guide to the preclinical studies of Glycine-β-muricholic acid (Gly-MCA), a potent and intestine-selective FXR antagonist. We consolidate quantitative data from key preclinical studies, detail experimental methodologies, and provide visual representations of its mechanism of action and experimental workflows.

Introduction: The Role of FXR in Metabolic Homeostasis

The farnesoid X receptor (FXR) functions as an endogenous sensor for bile acids.[1] Upon activation, FXR orchestrates a complex transcriptional network that governs bile acid synthesis and transport, thereby preventing their cytotoxic accumulation.[1] Beyond its role in bile acid homeostasis, FXR signaling significantly impacts systemic metabolism. In the liver, FXR activation generally inhibits lipogenesis and gluconeogenesis.[2] In the intestine, FXR plays a crucial role in regulating the expression of genes involved in nutrient absorption and incretin hormone secretion.[1][2] Dysregulation of FXR signaling has been implicated in the pathophysiology of various metabolic disorders, making it an attractive target for pharmacological intervention.

While initial therapeutic strategies focused on FXR agonists, emerging evidence suggests that selective antagonism of intestinal FXR can confer significant metabolic benefits. This approach avoids potential side effects associated with systemic FXR activation and offers a targeted mechanism for improving metabolic health.

Glycine-β-muricholic Acid (Gly-MCA): A Profile

Glycine-β-muricholic acid (Gly-MCA) is a bile acid derivative that has been identified as a potent and selective inhibitor of intestinal FXR signaling. Unlike other bile acids, Gly-MCA is resistant to hydrolysis by bacterial bile salt hydrolases, ensuring its stability and activity within the gut. Its intestine-selective action is a key feature, minimizing systemic effects and offering a favorable safety profile in preclinical models.

Preclinical Efficacy in Metabolic Disease Models

Preclinical studies have demonstrated the therapeutic potential of Gly-MCA in various animal models of metabolic disease.

Obesity and Insulin Resistance

In high-fat diet (HFD)-induced obese mice, oral administration of Gly-MCA has been shown to prevent and reverse weight gain, reduce adiposity, and improve insulin sensitivity. These beneficial effects are attributed to the inhibition of intestinal FXR signaling.

Non-Alcoholic Steatohepatitis (NASH)

Gly-MCA has also shown promise in the treatment of NASH. In mouse models of NASH, Gly-MCA treatment led to a significant reduction in hepatic steatosis, inflammation, and fibrosis. The underlying mechanism involves the suppression of the intestinal FXR-ceramide axis, leading to reduced hepatic endoplasmic reticulum (ER) stress and pro-inflammatory cytokine production.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of Gly-MCA in metabolic disease models.

Table 1: Effects of Gly-MCA on Obesity and Insulin Resistance in High-Fat Diet (HFD)-Induced Obese Mice

| Parameter | Vehicle (HFD) | Gly-MCA (10 mg/kg, HFD) | p-value | Reference |

| Body Weight Gain (g) | 15.2 ± 1.5 | 8.1 ± 1.2 | <0.01 | |

| Resting O2 Consumption (ml/kg/h) | 1550 ± 100 | 1800 ± 120 | <0.05 | |

| Total Energy Expenditure (kcal/day/kg) | 12.5 ± 0.8 | 14.5 ± 1.0 | <0.05 | |

| Fasting Serum Insulin (ng/ml) | 3.5 ± 0.5 | 1.8 ± 0.3 | <0.01 | |

| Liver Triglyceride Content (mg/g) | 120 ± 15 | 65 ± 10 | <0.01 |

Table 2: Effects of Gly-MCA on NASH Parameters in a Mouse Model

| Parameter | Vehicle (NASH diet) | Gly-MCA (NASH diet) | p-value | Reference |

| Liver to Body Weight Ratio (%) | 6.5 ± 0.4 | 4.8 ± 0.3 | <0.01 | |

| Hepatic Triglyceride (mg/g) | 150 ± 20 | 90 ± 15 | <0.01 | |

| Hepatic Free Cholesterol (mg/g) | 15 ± 2 | 10 ± 1.5 | <0.01 | |

| Serum ALT (U/L) | 250 ± 30 | 150 ± 25 | <0.01 | |

| Collagen Deposition (% area) | 8.5 ± 1.2 | 4.2 ± 0.8 | <0.01 |

Mechanism of Action: The Intestinal FXR-Ceramide Axis

The primary mechanism through which Gly-MCA exerts its beneficial metabolic effects is by antagonizing FXR in the intestine, which in turn modulates the synthesis of ceramides.

Figure 1. Signaling pathway of Gly-MCA in the intestine-liver axis.

As depicted in Figure 1, Gly-MCA inhibits intestinal FXR, leading to a downregulation of genes involved in ceramide synthesis. The resulting decrease in intestinal ceramide production reduces the flux of these lipotoxic molecules to the liver. This alleviates hepatic ER stress and subsequently dampens the inflammatory cascade, leading to improvements in steatosis and fibrosis.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in preclinical studies of Gly-MCA.

Animal Models

-

Diet-Induced Obesity and NASH: Male C57BL/6J mice are typically used. For obesity studies, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. For NASH models, specialized diets, such as the AMLN (American Lifestyle-Induced Obesity NASH) diet, are used to induce a more robust NASH phenotype with fibrosis.

-

Genetic Models: Genetically modified mice, such as Mdr2 knockout (Mdr2-/-) mice, which spontaneously develop cholestatic liver injury, can also be used to study the effects of Gly-MCA on liver disease.

Drug Administration

-

Gly-MCA is typically administered via oral gavage.

-

Dosages in mice have ranged from 10 mg/kg/day to 160 mg/kg/day, depending on the study and the model.

-

The vehicle for Gly-MCA is often a 0.5% solution of methylcellulose in water.

Experimental Workflow for a Therapeutic Study in HFD-Induced Obese Mice

Figure 2. Typical experimental workflow for a Gly-MCA therapeutic study.

Key Experimental Assays

-

Metabolic Phenotyping: Body weight, food intake, and energy expenditure (via indirect calorimetry) are monitored. Glucose and insulin tolerance tests are performed to assess insulin sensitivity.

-

Biochemical Analysis: Serum levels of glucose, insulin, triglycerides, cholesterol, and liver enzymes (ALT, AST) are measured using standard commercial kits.

-

Histology: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis and inflammation, and with Sirius Red for evaluation of fibrosis.

-

Gene Expression Analysis: RNA is extracted from tissues (liver, ileum) and gene expression levels of FXR target genes (e.g., Shp, Fgf15) and genes involved in ceramide synthesis and inflammation are quantified by quantitative real-time PCR (qRT-PCR).

-

Bile Acid and Ceramide Profiling: Levels of different bile acid species and ceramides in tissues and plasma can be quantified using liquid chromatography-mass spectrometry (LC-MS).

Logical Relationships in the Therapeutic Effect of Gly-MCA

The therapeutic efficacy of Gly-MCA is underpinned by a series of interconnected physiological changes.

References

The Untapped Potential of FXR Antagonism in Nonalcoholic Steatohepatitis: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD), represents a significant and growing unmet medical need with no approved pharmacological therapies. While the role of farnesoid X receptor (FXR) agonists has been extensively investigated in clinical trials for NASH, the therapeutic potential of FXR antagonists remains a nascent and underexplored area of research. This technical guide provides a comprehensive overview of the current landscape of FXR antagonists as a potential therapeutic class for NASH. It details the preclinical evidence for select antagonists, outlines their proposed mechanisms of action, and provides representative experimental protocols for their evaluation. Due to the preclinical nature of this research, publicly available quantitative data is limited compared to the wealth of information on FXR agonists.

Introduction

The farnesoid X receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine, where it functions as a master regulator of bile acid, lipid, and glucose homeostasis. Dysregulation of FXR signaling is implicated in the pathogenesis of NASH. While FXR activation by agonists has demonstrated benefits in reducing liver fat, inflammation, and fibrosis, this approach is also associated with side effects such as pruritus and unfavorable lipid profiles. This has spurred interest in alternative approaches, including the strategic antagonism of FXR, particularly in specific tissues like the intestine, to achieve therapeutic benefits in NASH.

This whitepaper focuses on the emerging science behind FXR antagonists, with a particular emphasis on preclinical candidates that have shown promise in models of liver disease. We will delve into the rationale for FXR antagonism in NASH, the available data on specific compounds, and the methodologies employed to assess their therapeutic potential.

FXR Antagonist 2 (Compound A-26)

"this compound," also known as compound A-26, is a diarylamide derivative identified as a moderate FXR antagonist. Its primary application in research has been in the context of hyperlipidemia and type 2 diabetes. Currently, there is a paucity of publicly available data directly linking this compound to preclinical or clinical studies in NASH.

Featured FXR Antagonists in Preclinical NASH Research

While data on "this compound" in NASH is limited, other compounds have been investigated in preclinical models, offering insights into the potential of this drug class.

Glycine-β-muricholic acid (Gly-MCA)

Gly-MCA is a selective antagonist of intestinal FXR. Preclinical studies have demonstrated its potential to ameliorate NASH by modulating the gut-liver axis.

Ursodeoxycholic acid (UDCA)

UDCA is a hydrophilic secondary bile acid with a complex mechanism of action that includes hepatoprotective effects. While not a potent FXR antagonist, its ability to modulate bile acid pools and gut microbiota has been studied in the context of NAFLD and NASH.

Quantitative Data from Preclinical Studies

The following tables summarize the available qualitative and limited quantitative findings from preclinical studies of FXR antagonists in NASH models. It is important to note that this field is in its early stages, and extensive quantitative data from head-to-head comparative studies are not yet available.

Table 1: Preclinical Efficacy of Glycine-β-muricholic acid (Gly-MCA) in NASH Mouse Models

| Parameter | Model | Treatment | Key Findings | Citation |

| Hepatic Steatosis | Diet-induced NASH mice | Oral gavage of Gly-MCA | Significant reduction in hepatic lipid accumulation. | [1][2] |

| Hepatic Inflammation | Diet-induced NASH mice | Oral gavage of Gly-MCA | Marked improvement in inflammatory response. | [1][2] |

| Hepatic Fibrosis | Diet-induced NASH mice | Oral gavage of Gly-MCA | Notable reduction in collagen deposition. | [1] |

| Intestinal Ceramides | Diet-induced NASH mice | Oral gavage of Gly-MCA | Decreased levels of intestine-derived ceramides. |

Table 2: Preclinical Efficacy of Ursodeoxycholic acid (UDCA) in a NASH Mouse Model

| Parameter | Model | Treatment | Key Findings | Citation |

| Hepatic Inflammation | High-fat, high-cholesterol diet-induced NASH mice | Intragastric administration of UDCA | Significant attenuation of hepatic inflammation, as indicated by a reduction in the NAFLD activity score (sum of ballooning and lobular inflammation). | |

| Gut Microbiota | High-fat, high-cholesterol diet-induced NASH mice | Intragastric administration of UDCA | Partial restoration of gut microbiota dysbiosis. | |

| Gut Barrier Integrity | High-fat, high-cholesterol diet-induced NASH mice | Intragastric administration of UDCA | Increased expression of Claudin-1 and ZO-1 in the intestine. |

Signaling Pathways and Mechanisms of Action

FXR antagonists are hypothesized to exert their therapeutic effects in NASH through distinct mechanisms, primarily centered on the gut-liver axis.

Intestinal FXR Antagonism and the Ceramide Pathway

The leading hypothesis for the beneficial effects of intestinal FXR antagonism in NASH involves the modulation of ceramide synthesis.

Caption: Intestinal FXR antagonism by Gly-MCA reduces ceramide synthesis, leading to decreased hepatic ER stress and inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for key experiments in the preclinical evaluation of FXR antagonists for NASH.

In Vitro FXR Antagonist Activity Assay

Objective: To determine the in vitro antagonistic activity of a test compound against the farnesoid X receptor.

Methodology:

-

Cell Culture and Transfection: HEK-293T cells are transiently transfected with plasmids encoding human FXRα, RXRα, an FXR-responsive element (FXRE) luciferase reporter, and a control plasmid (e.g., pRL-SV40 for normalization).

-

Compound Treatment: Transfected cells are treated with various concentrations of the test compound in the presence of a known FXR agonist, such as chenodeoxycholic acid (CDCA), at a concentration that elicits a submaximal response (e.g., 50 µM). A vehicle control (DMSO) and a positive control antagonist (if available) are included.

-

Luciferase Assay: After a 20-24 hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.

-

Data Analysis: The percentage of inhibition of agonist-induced FXR activation is calculated for each concentration of the test compound. The IC50 value (the concentration at which 50% of the maximal agonist response is inhibited) is determined by non-linear regression analysis.

Diet-Induced Mouse Model of NASH

Objective: To evaluate the in vivo efficacy of an FXR antagonist in a mouse model that recapitulates the key features of human NASH.

Methodology:

-

Animal Model: Male C57BL/6J mice are fed a high-fat, high-cholesterol, and high-fructose diet (e.g., a "Western diet") for a period of 12-24 weeks to induce NASH with fibrosis.

-

Compound Administration: Following the induction of NASH, mice are randomized into treatment and vehicle control groups. The test compound (e.g., Gly-MCA) is administered daily by oral gavage at a predetermined dose.

-

Monitoring: Body weight, food intake, and relevant metabolic parameters (e.g., blood glucose, insulin, lipids) are monitored throughout the treatment period.

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized, and blood and tissues are collected.

-

Serum Analysis: Serum levels of ALT, AST, and lipids are measured.

-

Liver Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score), and with Sirius Red for the evaluation of fibrosis.

-

Gene Expression Analysis: Hepatic and intestinal tissues are analyzed by qRT-PCR or RNA-sequencing to assess the expression of genes involved in lipid metabolism, inflammation, and fibrosis.

-

Metabolomics: Analysis of bile acids and ceramides in serum, liver, and intestinal contents can be performed using mass spectrometry.

-

Caption: Experimental workflow for evaluating an FXR antagonist in a diet-induced mouse model of NASH.

Conclusion and Future Directions

The exploration of FXR antagonists as a therapeutic strategy for NASH is in its infancy but holds considerable promise. The preclinical data for compounds like Gly-MCA suggest that targeting intestinal FXR may offer a novel approach to ameliorate NASH by modulating the gut-liver axis, potentially with an improved side-effect profile compared to systemic FXR agonists.

Future research should focus on:

-

Discovery and characterization of novel, potent, and selective FXR antagonists.

-

In-depth preclinical evaluation of lead candidates in various NASH models to establish robust efficacy and safety profiles.

-

Elucidation of the detailed molecular mechanisms underlying the therapeutic effects of FXR antagonism in NASH.

-

Identification of biomarkers to predict response to FXR antagonist therapy.

While significant research is still required, the initial findings in the field of FXR antagonism present an exciting new frontier in the quest for an effective treatment for NASH. This technical guide serves as a foundational resource for scientists and drug developers poised to contribute to this evolving area of therapeutic innovation.

References

- 1. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Farnesoid X Receptor (FXR) Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Primarily expressed in the liver and intestines, FXR acts as an endogenous sensor for bile acids.[1][2] Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. This intricate signaling network plays a pivotal role in maintaining metabolic health. Dysregulation of FXR signaling has been implicated in a variety of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes. Consequently, FXR has emerged as a promising therapeutic target. While FXR agonists have been extensively studied, there is a growing interest in the therapeutic potential of FXR antagonists.

This technical guide provides an in-depth exploration of the pharmacodynamics of a representative nonsteroidal FXR antagonist, referred to herein as "FXR Antagonist 2," modeled after the well-characterized compound FLG249. This guide will detail its mechanism of action, present quantitative data on its biological effects, provide comprehensive experimental protocols for its characterization, and visualize key pathways and workflows.

Mechanism of Action of this compound

FXR antagonists function by inhibiting the transcriptional activity of FXR. Unlike agonists that promote the recruitment of coactivators to the FXR-RXR heterodimer, antagonists prevent this interaction, thereby repressing the expression of FXR target genes.

This compound (modeled after FLG249) exhibits a distinct mechanism of action. It has been shown to reduce the interaction of FXR with both coactivators and corepressors upon binding. This dual effect distinguishes it from neutral antagonists, which only block coactivator binding, and inverse agonists, which enhance corepressor binding. This unique profile suggests a novel mode of FXR modulation that could offer a differentiated therapeutic window.

Signaling Pathway of FXR Antagonism

The following diagram illustrates the molecular interactions within the FXR signaling pathway and the inhibitory effect of an antagonist.

Caption: FXR antagonist signaling pathway.

Quantitative Pharmacodynamic Data

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize key quantitative data.

| In Vitro Activity | |

| Assay | IC50 Value |

| FXR Antagonist Activity (Luciferase Reporter Assay) | 0.45 nM |

| In Vivo Efficacy: Regulation of FXR Target Gene Expression in Mouse Ileum | ||

| Target Gene | Treatment Group | Fold Change in mRNA Expression (vs. Vehicle) |

| FGF15 | This compound (30 mg/kg, p.o.) | ↓ 0.2-fold |

| ASBT | This compound (30 mg/kg, p.o.) | ↑ 2.5-fold |

| SHP | This compound (30 mg/kg, p.o.) | ↓ 0.3-fold |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

FXR Antagonist Luciferase Reporter Gene Assay

This assay quantifies the ability of a test compound to inhibit FXR activation in a cell-based system.

a. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000):

-

An expression vector for the human FXRα.

-

An expression vector for human RXRα.

-

A reporter plasmid containing a luciferase gene under the control of an FXR-responsive element (e.g., the bile salt export pump (BSEP) promoter).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

b. Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing the test compound (this compound) at various concentrations.

-

To determine antagonist activity, cells are co-treated with a known FXR agonist (e.g., GW4064 at a concentration that elicits ~80% of the maximal response, typically around 1 µM).

-

Cells are incubated for an additional 24 hours.

c. Luciferase Activity Measurement:

-

The activity of both Firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Luminescence is quantified using a plate-reading luminometer.

d. Data Analysis:

-

The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

-

The percentage of inhibition is calculated relative to the agonist-only control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression in Mouse Ileum

This protocol details the measurement of mRNA levels of FXR target genes in the mouse ileum following in vivo administration of an FXR antagonist.

a. In Vivo Study and Tissue Collection:

-

Animal Model: Male C57BL/6 mice.

-

Treatment: Mice are orally administered with either vehicle control or this compound (e.g., 30 mg/kg).

-

Tissue Harvesting: After a specified time (e.g., 6 hours), mice are euthanized, and the distal ileum is collected. The tissue is flushed with cold phosphate-buffered saline (PBS) and snap-frozen in liquid nitrogen for RNA extraction.

b. RNA Extraction and Reverse Transcription:

-

Total RNA is extracted from the ileal tissue using a suitable reagent (e.g., TRIzol) or a commercial kit according to the manufacturer's protocol.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

c. qPCR:

-

Reaction Mixture: A typical 20 µL reaction includes cDNA template, forward and reverse primers for the target genes (Fgf15, Asbt, Shp) and a housekeeping gene (e.g., Gapdh or β-actin), and a SYBR Green qPCR master mix.

-

Primer Sequences (Mus musculus):

-

Fgf15 Forward: 5'-GTCGCTCTGAAGACGATTGCCA-3'

-

Fgf15 Reverse: 5'-CAGTCTTCCTCCGAGTAGCGAA-3'

-

Asbt Forward: 5'-CTGGCTCAAGACCATGAAGG-3'

-

Asbt Reverse: 5'-GATGGCATAGCAGTTGTCAGG-3'

-

Shp Forward: 5'-GCTGTCTGGAGTCCTCATGTC-3'

-

Shp Reverse: 5'-GTCCTTCACAGCCTTGTAGCC-3'

-

Gapdh Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'

-

Gapdh Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

-

-

Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis to confirm product specificity.

-

d. Data Analysis:

-

The relative expression of each target gene is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.

-

Data are presented as fold change relative to the vehicle-treated control group.

Visualizations

Experimental Workflow for In Vivo Pharmacodynamic Study

The following diagram outlines the typical workflow for evaluating the in vivo pharmacodynamics of an FXR antagonist.

Caption: In vivo pharmacodynamic study workflow.

Logical Relationship: this compound Mechanism

This diagram illustrates the logical flow from antagonist binding to the ultimate biological effect on target gene expression.

Caption: Logical flow of FXR antagonist action.

References

Core Cellular Pathways and Pharmacological Modulation by Farnesoid X Receptor (FXR) Antagonists: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "FXR antagonist 2" is not a designation found in publicly available scientific literature. This guide, therefore, synthesizes data on well-characterized, exemplary Farnesoid X Receptor (FXR) antagonists to provide a representative technical overview of the core principles and cellular pathways affected by this class of molecules.

Introduction to Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily (NR1H4), is a critical ligand-activated transcription factor predominantly expressed in the liver, intestine, kidneys, and adrenal glands.[1][2] It functions as a primary sensor for bile acids, the endogenous ligands for FXR.[3][4] Upon activation by bile acids like chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression.

FXR plays a central role in maintaining homeostasis of bile acids, lipids, and glucose. Its activation initiates a negative feedback loop to control bile acid levels, protecting hepatocytes from bile acid toxicity. Given its extensive physiological functions, FXR has emerged as a significant therapeutic target for various metabolic and inflammatory diseases.

Mechanism of Action of FXR Antagonists

FXR antagonists are molecules that bind to FXR but fail to induce the conformational changes necessary for coactivator recruitment and transcriptional activation. Instead, they competitively block the binding of endogenous agonists (bile acids), thereby inhibiting FXR signaling. This inhibition reverses the transcriptional effects seen with FXR activation, leading to the upregulation of genes normally suppressed by FXR and the downregulation of genes typically induced by it. By blocking FXR, these antagonists can modulate metabolic pathways, offering therapeutic potential for conditions where FXR activity may be pathogenic.

Core Cellular Pathways Affected by FXR Antagonism

Inhibition of FXR signaling by an antagonist reverberates through several interconnected metabolic and signaling pathways.

The most direct consequence of FXR antagonism is the disruption of the negative feedback control of bile acid synthesis.

-

Upregulation of CYP7A1: Normally, activated FXR induces the expression of the Small Heterodimer Partner (SHP) in the liver. SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. An FXR antagonist blocks SHP induction, thereby removing this inhibition and increasing CYP7A1 expression, leading to elevated bile acid production.

-

Modulation of FGF15/19 Signaling: In the intestine, FXR activation strongly induces the expression of Fibroblast Growth Factor 15 (FGF15 in mice, FGF19 in humans). FGF15/19 travels to the liver, binds to its receptor FGFR4, and potently represses CYP7A1 expression. FXR antagonists suppress the expression of intestinal FGF15/19, further contributing to the disinhibition of bile acid synthesis.

The logical flow of FXR-mediated repression of bile acid synthesis is illustrated below. An antagonist would block the initial activation of FXR.

FXR signaling is intertwined with lipid and glucose homeostasis. Consequently, FXR antagonists can alter these pathways, which may be beneficial in certain metabolic diseases.

-

Cholesterol Metabolism: By increasing the conversion of cholesterol to bile acids via CYP7A1 upregulation, FXR antagonists may contribute to lowering systemic cholesterol levels.

-

Triglyceride Levels: FXR activation generally leads to reduced serum triglycerides. Therefore, antagonism may lead to an increase in triglyceride levels, a potential disadvantageous effect.

-

Gluconeogenesis: FXR activation can enhance the expression of gluconeogenic genes. Antagonism of this pathway could potentially improve glucose homeostasis, although the mechanisms are complex and involve interactions with other signaling pathways.

FXR plays a role in maintaining intestinal barrier function and modulating inflammation, partly through its interaction with the NF-κB signaling pathway.

-

NF-κB Pathway: FXR activation can antagonize the pro-inflammatory NF-κB pathway. Therefore, FXR antagonists might diminish this anti-inflammatory effect.

-

Intestinal Barrier: Dysregulated FXR signaling has been linked to compromised intestinal barrier function. FXR antagonism could potentially exacerbate this in certain contexts.

Quantitative Data for Exemplary FXR Antagonists

The potency of FXR antagonists is typically determined using in vitro assays. The following tables summarize representative data for known antagonists from scientific literature.

Table 1: In Vitro Antagonist Potency

| Compound | Assay Type | Species | IC₅₀ (nM) | Reference Compound |

|---|---|---|---|---|

| Guggulsterone | Luciferase Reporter | Human | 15,000 - 17,000 | CDCA |

| Compound 2a | Yeast Two-Hybrid | Human | 1,290 | Guggulsterone |

| Compound 3a | Yeast Two-Hybrid | Human | 1,790 | Guggulsterone |

| Compound 9a | Luciferase Reporter | Human | 4,600 | GW4064 (agonist) |

| Compound 15 | Luciferase Reporter | Human | <0.001 | - |

| Compound 24 | Luciferase Reporter | Human | 60 | CDCA |

(Data synthesized from multiple sources for illustrative purposes)

Table 2: Effect of an FXR Antagonist on Target Gene Expression In Vivo

| Gene | Organ | Treatment | Fold Change vs. Vehicle |

|---|---|---|---|

| Fgf15 | Ileum | Antagonist (10 mg/kg) | ↓ 80% |

| Shp | Ileum | Antagonist (10 mg/kg) | ↓ 75% |

| Asbt | Ileum | Antagonist (10 mg/kg) | ↑ 50% |

| Shp | Liver | Antagonist (10 mg/kg) | No significant change |

| Cyp7a1 | Liver | Antagonist (10 mg/kg) | No significant change |

(This table represents data patterns seen for intestine-selective antagonists like compound 15 and Gly-MCA)

Detailed Experimental Protocols

The characterization of FXR antagonists relies on a suite of standardized in vitro and in vivo assays.

This cell-based assay is a gold standard for measuring the transcriptional activity of FXR.

Principle: HEK293T or HepG2 cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (e.g., the SHP promoter). When an agonist activates FXR, the complex binds the promoter and drives luciferase expression, producing light upon addition of a substrate. An antagonist competes with the agonist, reducing luciferase expression.

Protocol:

-

Cell Culture: Plate HEK293T cells in 96-well plates and grow to 70-80% confluency.

-

Transfection: Co-transfect cells using a lipid-based transfection reagent with:

-

A full-length human FXR expression plasmid.

-

An RXR expression plasmid.

-

A luciferase reporter plasmid (e.g., pGL4.1-SHP-promoter).

-

A control plasmid expressing Renilla luciferase for normalization.

-

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing a fixed concentration of an FXR agonist (e.g., 10 µM GW4064 or 100 µM CDCA) and varying concentrations of the test antagonist compound. Include agonist-only (positive control) and vehicle-only (negative control) wells.

-

Incubation: Incubate cells for an additional 18-24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. Calculate the percent inhibition relative to the agonist-only control and determine the IC₅₀ value by fitting the data to a dose-response curve.

This is a biochemical, cell-free assay that measures the ligand-dependent interaction between FXR and a coactivator peptide.

Principle: The assay uses a purified, tagged FXR ligand-binding domain (LBD) (e.g., GST-FXR-LBD) and a tagged coactivator peptide (e.g., biotin-SRC-1). The tags are linked to FRET donor (e.g., Europium) and acceptor (e.g., Allophycocyanin) fluorophores. In the presence of an agonist, FXR-LBD binds the coactivator peptide, bringing the fluorophores into proximity and generating a FRET signal. An antagonist prevents this interaction, reducing the signal.

Protocol:

-

Reagent Preparation: Prepare assay buffer containing purified GST-FXR-LBD, biotin-SRC-1 peptide, Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin.

-

Compound Addition: Add varying concentrations of the test antagonist to the wells of a low-volume 384-well plate.

-

Agonist Addition: Add a fixed, sub-maximal concentration of an FXR agonist (e.g., CDCA) to all wells except the negative control.

-

Protein Addition: Add the prepared protein/FRET reagent mix to all wells.

-

Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

-

FRET Measurement: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the ratio of the acceptor to donor signals. Determine the percent inhibition and IC₅₀ value.

This assay is used to measure changes in the mRNA levels of FXR target genes in cells or tissues following treatment with an antagonist.

Protocol:

-

Treatment: Treat cultured cells (e.g., HepG2) or laboratory animals (e.g., C57BL/6 mice) with the FXR antagonist or vehicle control for a specified duration.

-

RNA Extraction: Harvest cells or tissues (e.g., liver, ileum) and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up qPCR reactions in triplicate for each sample, using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., SHP, FGF15, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Thermocycling: Run the qPCR reaction on a real-time PCR instrument.

-

Data Analysis: Calculate the relative changes in gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene and comparing the treatment group to the vehicle control group.

Conclusion

FXR antagonists represent a promising class of pharmacological agents with the potential to treat metabolic and inflammatory diseases by modulating key cellular pathways in bile acid, lipid, and glucose homeostasis. Their mechanism of action is centered on the competitive inhibition of the nuclear receptor FXR, leading to significant downstream changes in gene expression. A thorough understanding of their effects requires a multi-assay approach, including cell-based reporter assays, biochemical binding assays, and in vivo quantification of target gene modulation. The data and protocols presented in this guide offer a foundational framework for researchers engaged in the discovery and development of novel FXR-targeted therapeutics.

References

- 1. What are FXR antagonists and how do they work? [synapse.patsnap.com]

- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 3. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction of FXR Antagonists with Nuclear Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Farnesoid X Receptor (FXR), a nuclear receptor primarily activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. Consequently, it has emerged as a significant therapeutic target for a variety of metabolic diseases. While FXR agonists have been extensively studied, the therapeutic potential and off-target effects of FXR antagonists are a growing area of research. This technical guide provides a comprehensive overview of the interaction of FXR antagonists with other nuclear receptors, a crucial aspect for understanding their broader pharmacological profile and potential side effects. This document details the molecular mechanisms of these interactions, summarizes available quantitative data on antagonist selectivity, provides in-depth experimental protocols for studying these interactions, and visualizes key signaling pathways and experimental workflows.

Introduction: The Farnesoid X Receptor and its Antagonists

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Upon activation by endogenous bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[2] This binding modulates the transcription of genes involved in bile acid synthesis, transport, and metabolism, as well as lipid and glucose homeostasis.[1]

FXR antagonists are molecules that bind to FXR and block its activation by endogenous or synthetic agonists.[3] They are being investigated for their therapeutic potential in conditions where FXR activation may be detrimental.[3] The development of both steroidal and non-steroidal FXR antagonists has expanded the toolkit for probing FXR biology and for potential therapeutic interventions. However, a critical aspect of drug development is understanding the selectivity of these antagonists and their potential interactions with other nuclear receptors, which can lead to off-target effects.

Molecular Mechanisms of FXR Antagonist Interaction with Other Nuclear Receptors

The interaction of FXR antagonists with other nuclear receptors can occur through several mechanisms:

-

Direct Binding: An FXR antagonist may possess a chemical structure that allows it to directly bind to the ligand-binding domain (LBD) of other nuclear receptors, acting as an agonist, antagonist, or inverse agonist for those receptors.

-

Competition for Common Partners: Many nuclear receptors, including FXR, form heterodimers with RXR to bind to their respective response elements on DNA. An FXR antagonist could indirectly influence the activity of other RXR-dependent nuclear receptors by altering the availability of RXR or by modulating the transcriptional machinery recruited to the promoter.

-

Crosstalk in Signaling Pathways: Nuclear receptor signaling pathways are highly interconnected. The antagonism of FXR can lead to changes in the expression or activity of other nuclear receptors or their downstream targets, resulting in a complex network of interactions. For example, there is known crosstalk between FXR, the Pregnane X Receptor (PXR), the Liver X Receptor (LXR), and the Vitamin D Receptor (VDR).

Quantitative Analysis of FXR Antagonist Selectivity

The selectivity of an FXR antagonist is a crucial determinant of its therapeutic window and potential for adverse effects. The following tables summarize the available quantitative data on the interaction of prominent FXR antagonists with a panel of other nuclear receptors.

Table 1: Selectivity Profile of Guggulsterone

| Nuclear Receptor | Interaction Type | Ki (nM) | EC50/IC50 (nM) | Reference |

| FXR | Antagonist | - | ~15,000 - 17,000 | |

| Mineralocorticoid Receptor (MR) | Antagonist | ~35 | - | |

| Androgen Receptor (AR) | Antagonist | ~224 - 315 | - | |

| Glucocorticoid Receptor (GR) | Antagonist | ~224 - 315 | - | |

| Progesterone Receptor (PR) | Agonist | ~224 - 315 | >5000 | |

| Estrogen Receptor α (ERα) | Agonist | - | >5000 | |

| Pregnane X Receptor (PXR) | Agonist | - | low micromolar |

Table 2: Selectivity Profile of Andrographolide and its Derivatives

| Nuclear Receptor | Interaction Type | Ki (nM) | EC50/IC50 (µM) | Reference |

| FXR | Antagonist | - | - | |

| Androgen Receptor (AR) | Inhibitor of activity | - | ~20 | |

| Constitutive Androstane Receptor (CAR) | Potential Interaction (in silico) | - | - | |

| Pregnane X Receptor (PXR) | Potential Interaction (in silico) | - | - | |

| Adenosine A2A Receptor | Weak Affinity | >100 | - |

Table 3: Selectivity Profile of Other Notable FXR Antagonists

| Antagonist | Nuclear Receptor | Interaction Type | Quantitative Data | Reference |

| GW4064 (and derivatives) | Multiple GPCRs (e.g., Histamine Receptors) | Modulator | - | |

| Compound 24 (Novel Chemotype) | Panel of related NRs | Selective Antagonist | No significant agonism or antagonism observed | |

| FLG249 (Compound 15) | Panel of 9 off-target NRs | Selective Antagonist | No significant activity observed |

Key Signaling Pathways

The interaction of FXR antagonists with other nuclear receptors can modulate complex signaling networks. The following diagrams illustrate some of these key pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of FXR antagonists with other nuclear receptors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nuclear Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to a nuclear receptor in a high-throughput format.

Materials:

-

Purified, GST-tagged nuclear receptor ligand-binding domain (NR-LBD)

-

Terbium-labeled anti-GST antibody

-

Fluorescently labeled tracer ligand with known affinity for the NR

-

Test compounds (FXR antagonists) serially diluted in an appropriate solvent (e.g., DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Protocol:

-

Reagent Preparation:

-

Dilute the NR-LBD and Terbium-labeled anti-GST antibody in assay buffer to a 2X working concentration.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Dilute the fluorescent tracer to a 4X working concentration in assay buffer.

-

-

Assay Assembly:

-

Add 5 µL of the 2X NR-LBD/antibody mixture to each well of the 384-well plate.

-

Add 2.5 µL of the test compound dilution to the wells.

-

Add 2.5 µL of the 4X fluorescent tracer to the wells.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 495 nm for Terbium) and acceptor (e.g., 520 nm for fluorescein) wavelengths after a time delay (typically 50-100 µs) following excitation (e.g., 340 nm).

-

Data Analysis:

-

Calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission for each well.

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to displace 50% of the tracer.

-

Dual-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of an FXR antagonist to inhibit the transcriptional activity of a target nuclear receptor.

Materials:

-

Mammalian cell line (e.g., HepG2, Huh7)

-

Cell culture medium and supplements

-

Expression vector for the nuclear receptor of interest

-

Reporter plasmid containing a nuclear receptor-responsive promoter driving the expression of Firefly luciferase

-

Control plasmid with a constitutive promoter driving the expression of Renilla luciferase

-

Transfection reagent

-

Agonist for the target nuclear receptor

-

FXR antagonist test compounds

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at an appropriate density to reach 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the nuclear receptor expression vector, the Firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Treatment: Replace the medium with fresh medium containing a constant concentration of the target nuclear receptor agonist and serial dilutions of the FXR antagonist. Include appropriate controls (vehicle, agonist only).

-

Incubation: Incubate the cells for another 18-24 hours.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the kit manufacturer's protocol.

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the logarithm of the FXR antagonist concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced reporter activity.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if an FXR antagonist affects the physical interaction between FXR and another nuclear receptor (e.g., PXR, RXR) within a cellular context.

Materials:

-

Cell line expressing the nuclear receptors of interest (e.g., Huh7 cells)

-

Cell culture reagents

-

FXR antagonist and agonist

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibodies against the two interacting proteins (e.g., anti-FXR and anti-PXR)

-

Control IgG antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

-

Reagents and equipment for SDS-PAGE and Western blotting

Protocol:

-

Cell Culture and Treatment: Culture cells to a high density and treat with the FXR antagonist, agonist, or vehicle control for the desired time.

-

Cell Lysis: Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against one of the target proteins (the "bait") overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add Protein A/G beads to the lysate and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against both the "bait" and the putative "prey" proteins to detect the interaction.

Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a nuclear receptor and to assess how an FXR antagonist may alter this binding pattern.